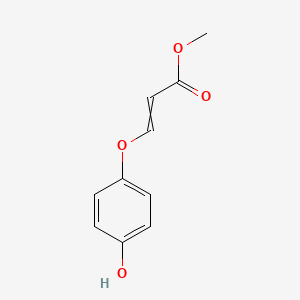
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine: is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tryptophan, D-alanine, D-tryptophan, and D-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple peptide syntheses simultaneously, ensuring high throughput and reproducibility. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine: can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Functional groups on the peptide can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for its therapeutic potential in modulating biological processes.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl-D-tyrosine: can be compared with other similar peptides, such as:
D-Phenylalanyl-D-tryptophyl-L-alanyl-L-tryptophyl: Differing in the chirality of the alanine and tryptophan residues.
D-Phenylalanyl-D-tryptophyl-D-alanyl-L-tryptophyl: Differing in the chirality of the second tryptophan residue.
These differences in chirality can significantly impact the peptide’s biological activity and interactions.
Properties
CAS No. |
644997-44-4 |
|---|---|
Molecular Formula |
C43H45N7O7 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H45N7O7/c1-25(47-41(54)36(21-28-23-45-34-13-7-5-11-31(28)34)49-40(53)33(44)19-26-9-3-2-4-10-26)39(52)48-37(22-29-24-46-35-14-8-6-12-32(29)35)42(55)50-38(43(56)57)20-27-15-17-30(51)18-16-27/h2-18,23-25,33,36-38,45-46,51H,19-22,44H2,1H3,(H,47,54)(H,48,52)(H,49,53)(H,50,55)(H,56,57)/t25-,33-,36-,37-,38-/m1/s1 |
InChI Key |
CSJCBOOTBHJDAL-SBKRJCEMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


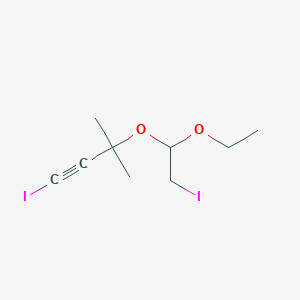

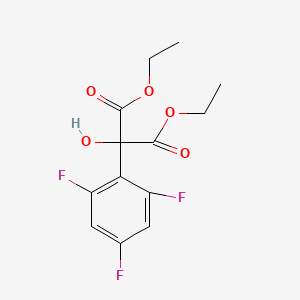
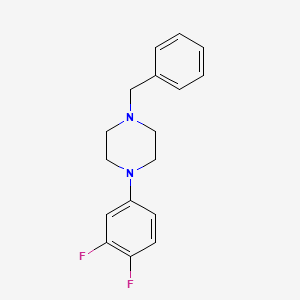


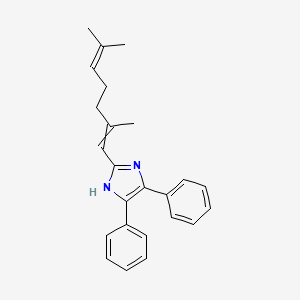
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
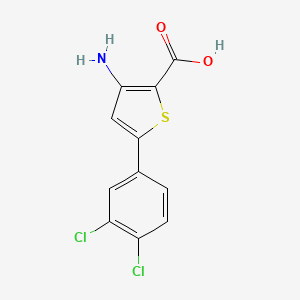
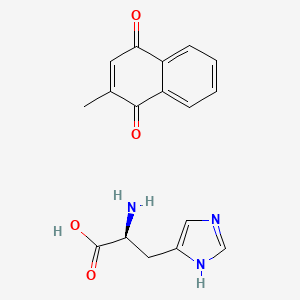
amino}methyl)phenol](/img/structure/B12602940.png)
